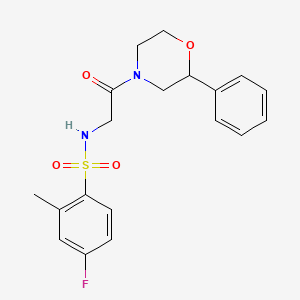

4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

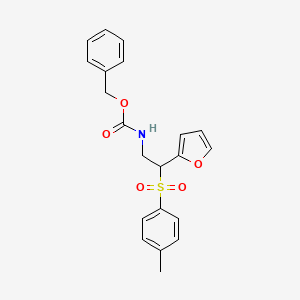

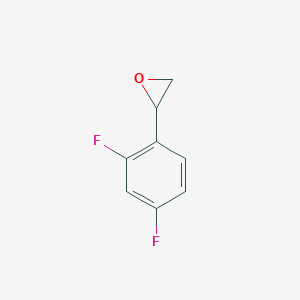

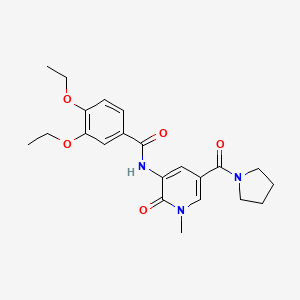

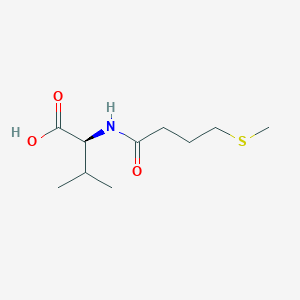

This compound is an intermediate of Atorvastatin , a selective, competitive HMG-CoA reductase inhibitor. It’s specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . It’s a versatile chemical compound with diverse applications in scientific research .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s reasonable to assume that it would undergo reactions similar to those of other aromatic compounds, including electrophilic substitution due to its excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Cyclooxygenase Inhibition for Pain Management

Research by Hashimoto et al. (2002) on derivatives of benzenesulfonamide, including structures similar to 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, demonstrated the potential for selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is crucial for developing anti-inflammatory drugs that offer pain relief with reduced side effects. The introduction of a fluorine atom was found to notably increase COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, now in clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Carbonic Anhydrase Inhibition for Therapeutic Applications

A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and tested their inhibitory effects on human carbonic anhydrase I and II isoenzymes. The compounds demonstrated potent inhibition, suggesting their potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, epilepsy, and certain forms of edema (Gul, Kucukoglu, Yamali, Bilginer, Yuca, Ozturk, Taslimi, Gulcin, & Supuran, 2016).

N-Demethylation of Amides in Organic Synthesis

Xu Yi et al. (2020) developed a method for the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide, a compound structurally related to this compound, as an oxidant. This process is significant for organic synthesis, enabling the conversion of amides to N-demethylated products, which are useful intermediates in pharmaceutical and agrochemical manufacturing (Yi, Lei, Liu, Che, Yu, Liu, Wang, Zhou, & Zhang, 2020).

Antimicrobial and Antifungal Activities

Ghorab et al. (2017) synthesized a series of benzenesulfonamide derivatives and evaluated their antimicrobial and antifungal activities. The study found that some compounds exhibited higher activity compared to reference drugs against a panel of Gram-positive and Gram-negative bacteria and fungi. These findings underscore the potential of benzenesulfonamide derivatives in developing new antimicrobial and antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Mecanismo De Acción

As an intermediate of Atorvastatin, this compound likely contributes to the drug’s mechanism of action as a selective, competitive HMG-CoA reductase inhibitor . This class of drugs works by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver .

Propiedades

IUPAC Name |

4-fluoro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-14-11-16(20)7-8-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNYLTIDKXDFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)

![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)

![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)

![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)

![N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide](/img/structure/B2745980.png)

![N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2745984.png)